molecular formula C19H23NO2 B11105416 3-(2-hydroxyphenyl)-N-[4-(propan-2-yl)benzyl]propanamide

3-(2-hydroxyphenyl)-N-[4-(propan-2-yl)benzyl]propanamide

Cat. No.: B11105416
M. Wt: 297.4 g/mol
InChI Key: HFGOFWLOMOTSPB-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE is an organic compound that features a hydroxyl group attached to a phenyl ring and an isopropylbenzyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE typically involves the reaction of 2-hydroxybenzaldehyde with 4-isopropylbenzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXYPHENYL)PROPANAMIDE: Lacks the isopropylbenzyl group, which may affect its activity and properties.

    N-(4-ISOPROPYLBENZYL)PROPANAMIDE: Lacks the hydroxyl group, which may influence its reactivity and interactions.

Uniqueness

3-(2-HYDROXYPHENYL)-N-(4-ISOPROPYLBENZYL)PROPANAMIDE is unique due to the presence of both the hydroxyl group and the isopropylbenzyl group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]propanamide

InChI

InChI=1S/C19H23NO2/c1-14(2)16-9-7-15(8-10-16)13-20-19(22)12-11-17-5-3-4-6-18(17)21/h3-10,14,21H,11-13H2,1-2H3,(H,20,22)

InChI Key

HFGOFWLOMOTSPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2O

Origin of Product

United States

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